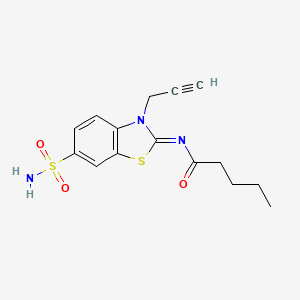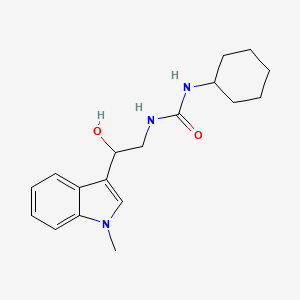
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as FMP-TZTP, is a tetrazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a type of nonsteroidal anti-inflammatory drug (NSAID) that has been synthesized through a multi-step process, and it exhibits unique properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide involves the inhibition of COX-2 activity, which leads to a reduction in the production of prostaglandins and other inflammatory mediators. This inhibition is achieved through the binding of this compound to the active site of COX-2, thereby preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. This mechanism of action is similar to that of other NSAIDs, but this compound exhibits greater selectivity for COX-2, which reduces the risk of side effects associated with traditional NSAIDs.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. These effects are attributed to its ability to inhibit COX-2 activity, which leads to a reduction in the production of prostaglandins and other inflammatory mediators. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is its potent anti-inflammatory and analgesic activity, which makes it a promising candidate for the treatment of inflammatory conditions. Additionally, this compound exhibits greater selectivity for COX-2, which reduces the risk of side effects associated with traditional NSAIDs. However, one of the limitations of this compound is its relatively low solubility, which may limit its applicability in certain experimental settings.
Direcciones Futuras
There are several future directions for the investigation of N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide. One potential direction is the development of novel formulations or delivery systems that enhance the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in the treatment of other inflammatory conditions. Finally, the safety and efficacy of this compound in human clinical trials should be investigated to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step involves the synthesis of 4-fluoroaniline, which is then reacted with 4-methoxybenzaldehyde to produce 4-fluoro-3-(4-methoxyphenyl)aniline. This intermediate compound is then reacted with 2H-tetrazol-5-yl-acetic acid to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Studies have shown that this compound exhibits potent anti-inflammatory activity, which is attributed to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to have analgesic properties, making it a potential candidate for the treatment of pain associated with inflammatory conditions.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-25-14-8-2-11(3-9-14)10-15(16-20-22-23-21-16)17(24)19-13-6-4-12(18)5-7-13/h2-9,15H,10H2,1H3,(H,19,24)(H,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHYYOCNADAPOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2400625.png)



![4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2400632.png)

![2-(3-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2400637.png)



![1-[4,6-Bis(trifluoromethyl)pyridine-2-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2400644.png)